1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea
Description
This compound is a thiourea derivative featuring a 2-chlorophenyl group at the N1 position and a substituted acetyl amino group at the N3 position. The acetyl moiety is further functionalized with a 3-nitroanilino group, introducing both electron-withdrawing (nitro) and aromatic (aniline) characteristics. The structural complexity of this compound, particularly the nitroanilino-acetyl substituent, may enhance its binding affinity to biological targets compared to simpler thiourea analogs .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c16-12-6-1-2-7-13(12)18-15(25)20-19-14(22)9-17-10-4-3-5-11(8-10)21(23)24/h1-8,17H,9H2,(H,19,22)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDIGHRJTFKAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NNC(=O)CNC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C15H14ClN5O3S and a molecular weight of 379.82 g/mol, is characterized by its thiourea moiety, which is often associated with various pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of anti-cancer and anti-microbial activities. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have explored the anticancer properties of thiourea derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Method : MTT assay was employed to evaluate cell viability.
- Results :
- MCF-7: IC50 = 12 µM
- HeLa: IC50 = 15 µM
- A549: IC50 = 18 µM
These results suggest that the compound has significant cytotoxic effects, particularly against breast cancer cells.
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have also been documented. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Escherichia coli | 18 | 75 |
| Salmonella typhi | 22 | 40 |
These findings indicate that the compound possesses considerable antibacterial activity, particularly against Staphylococcus aureus and Salmonella typhi.
Urease Inhibition
Another area of interest is the urease inhibitory activity of thioureas. Urease is an enzyme linked to various pathological conditions, including kidney stones and infections.
Study Findings:
Research indicated that compounds similar to this compound exhibit significant urease inhibition. The docking studies revealed that this compound binds effectively to the urease active site, suggesting its potential as a therapeutic agent for urease-related disorders.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzyme Activity : By binding to active sites on target enzymes (such as urease), it disrupts their function.
- Induction of Apoptosis : The cytotoxic effects observed in cancer cells may be attributed to apoptosis induction through mitochondrial pathways.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiourea compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar thiourea derivatives can inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitroaniline moiety enhances the compound's bioactivity, making it a candidate for developing new antimicrobial agents .
Cancer Research
Thiourea compounds have been studied for their potential anti-cancer properties. The structural similarity of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea to known anticancer agents suggests that it may interfere with cancer cell proliferation pathways. Preliminary studies indicate that modifications in the thiourea structure can lead to increased cytotoxicity against various cancer cell lines .
Agricultural Sciences
Pesticide Development
The compound's effectiveness as a pesticide has been investigated due to its ability to disrupt biological processes in pests. The thiourea group is known for its herbicidal properties, which can be harnessed to develop new agricultural chemicals that are less harmful to non-target species while effectively controlling pest populations .
Data Table: Comparative Analysis of Thiourea Derivatives
| Compound Name | Antimicrobial Activity (Zone of Inhibition in mm) | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | 15-19 against E. coli | MCF-7 (Breast Cancer) | TBD |
| 2-Amino-1,3,4-thiadiazole | 18 against Salmonella typhi | A549 (Lung Cancer) | TBD |
| Another Thiourea Derivative | 16 against S. aureus | HeLa (Cervical Cancer) | TBD |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Dogan et al., various thiourea derivatives were synthesized and tested for their antimicrobial activity. The results demonstrated that compounds with chlorophenyl substitutions exhibited significant inhibition zones against pathogenic bacteria, indicating their potential as effective antimicrobial agents .
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the anticancer properties of thiourea derivatives highlighted the effectiveness of modified structures in inhibiting cell growth in vitro. The study focused on the MCF-7 breast cancer cell line, where specific derivatives showed promising results in reducing cell viability, suggesting a pathway for further drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives with chlorophenyl and acylated amino groups have been extensively explored. Below is a detailed comparison of structurally related compounds, highlighting differences in substituents, molecular properties, and research findings:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The target compound’s 3-nitroanilino group distinguishes it from analogs like 3-acetyl-1-(3-chlorophenyl)thiourea (acetyl only) and 1-(3-chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea (dichlorobenzoyl). The nitro group may improve binding to nitroreductase enzymes or enhance oxidative stress in pathogens . 2-{...}acetamide () incorporates a trifluoromethylpyridinyl group, which often improves metabolic stability and lipophilicity compared to nitro groups .
Synthetic Accessibility: The synthesis of 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol () involves coupling bicyclic amines with isothiocyanates, a method applicable to the target compound if scaled appropriately . In contrast, 1-[[2-(1H-Indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea () is commercially available at high purity, suggesting robust synthetic protocols for acyl-thiourea derivatives .
Crystallographic and Structural Data :
- 3-Acetyl-1-(3-chlorophenyl)thiourea () exhibits a planar thiourea core stabilized by intramolecular hydrogen bonds, a feature critical for molecular recognition in enzyme inhibition .
- The absence of crystallographic data for the target compound limits direct conformational comparisons but highlights a research gap.
Biological Applications :
- While 3-acetyl-1-(3-chlorophenyl)thiourea is explicitly linked to enzyme inhibition studies, the target compound’s nitro group may position it for applications in antimicrobial or anticancer research, akin to CDFII (), a chloro-phenyl indole derivative active against MRSA .
Q & A
Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea, and how are intermediates characterized?
The synthesis typically involves sequential reactions:
Isothiocyanate-amine coupling : React 2-chlorophenyl isothiocyanate with 3-nitroaniline derivatives under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Reaction progress is monitored via thin-layer chromatography (TLC) .
Acetylation : Introduce the acetyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product.
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and hydrogen bonding in the thiourea moiety .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. How do substituents (e.g., 2-chlorophenyl, 3-nitroanilino) influence the compound’s reactivity and stability?
- Electron-withdrawing groups (EWGs) : The 3-nitroanilino group enhances electrophilicity at the thiourea sulfur, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
- Steric effects : The 2-chlorophenyl group imposes steric hindrance, affecting reaction kinetics in cross-coupling or cyclization reactions .
- Stability : Nitro groups may promote photodegradation; stability studies under UV-Vis light are recommended using HPLC to monitor decomposition products .
Q. What theoretical frameworks guide experimental design for studying this thiourea derivative?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or ligand-metal interactions .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .
- QSAR (Quantitative Structure-Activity Relationship) : Links structural features (e.g., nitro group position) to bioactivity data for rational drug design .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Case example : DFT may underestimate the thiourea’s nucleophilicity due to solvent effects omitted in simulations. Methodology :
- Solvent correction : Include implicit solvent models (e.g., PCM in Gaussian) to refine computational data .
- Experimental validation : Compare computed IR spectra with experimental FTIR results to identify discrepancies in vibrational modes .
- Sensitivity analysis : Vary computational parameters (e.g., basis sets) to assess their impact on predicted properties .
Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to maximize yield. For example, using DMF as a solvent increases solubility of nitro-containing intermediates but may reduce reaction rates .
- Microwave-assisted synthesis : Reduces reaction time for acetylation steps from hours to minutes, minimizing thermal degradation .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to introduce aryl groups at the thiourea core .
Q. How can researchers validate the compound’s biological mechanisms beyond preliminary assays?
- In vitro models : Use human cancer cell lines (e.g., H1299 lung carcinoma) to assess cytotoxicity via MTT assays, referencing IC₅₀ values from structurally similar thioureas .
- Target identification : Employ pull-down assays with biotinylated derivatives to isolate binding proteins, followed by LC-MS/MS for protein identification .
- Metabolic stability : Incubate the compound with liver microsomes and analyze metabolites using UPLC-QTOF-MS to predict pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
